molecular formula C12H9NO B120120 9H-Carbazol-3-ol CAS No. 7384-07-8

9H-Carbazol-3-ol

Cat. No. B120120
CAS RN: 7384-07-8
M. Wt: 183.21 g/mol
InChI Key: ZIKXHZSORLSPCO-UHFFFAOYSA-N
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Description

9H-Carbazol-3-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. It is one of the hydroxylated metabolites of 9H-carbazole, which can be produced by the action of biphenyl-utilizing bacteria . Carbazoles and their derivatives are known for their utility in various pharmacological applications and are also valuable in material science, medicinal chemistry, and supramolecular chemistry .

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through several methods. One approach involves the photostimulated S(RN)1 substitution reaction with diarylamines as starting substrates, which can be obtained via Pd-catalyzed Buchwald-Hartwig reactions or Cu-catalyzed reactions . Another method includes a "transition-metal-free" synthesis using photostimulated SRN1 substitution reactions of 2′-halo[1,1′-biphenyl]-2-amines under mild conditions . Additionally, a high yielding and scalable procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 9H-carbazoles can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a 9-(pyridin-2-yl)-9H-carbazole palladacycle intermediate was confirmed by this method . The crystal structure of 3-benzothiazole-9-ethyl carbazole, a related compound, was determined to belong to the orthorhombic crystal system with specific cell parameters .

Chemical Reactions Analysis

9H-carbazoles can undergo various chemical reactions, including ortho-arylation via palladium(II)-catalyzed C–H bond activation . The process shows functional group tolerance and involves key intermediates like palladacycles. The directing group in this reaction, pyridinyl, can be removed, demonstrating the versatility of the synthetic approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazoles and their derivatives are diverse. For example, poly(3,9-carbazole) and low-molar-mass glass-forming carbazole compounds exhibit glass transition temperatures ranging from 35 to 157 °C and ionization potentials between 5.45 to 5.97 eV . The oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers display tunable lower critical solution temperatures in water, indicating their thermoresponsive nature . The fluorescence spectra of 3-benzothiazole-9-ethyl carbazole with bovine serum albumin (BSA) suggest potential applications in bioimaging .

Scientific Research Applications

Biotransformation and Derivative Synthesis

9H-Carbazol-3-ol is a significant metabolite produced by biphenyl-utilizing bacteria, which have been explored for their ability to convert 9H-carbazole into various hydroxylated metabolites, including 9H-carbazol-3-ol. This process is crucial for obtaining different derivatives of 9H-carbazole with potential pharmacological applications. Such bacterial biotransformation has been analyzed for not only 9H-carbazole but also for its structural analogs, leading to the identification of new compounds with potential biological activities (Waldau et al., 2009) (Waldau et al., 2009).

Antimicrobial and Anticancer Activities

9H-Carbazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antibacterial and antifungal agents. Specific derivatives prepared from 9H-carbazole demonstrated significant antimicrobial properties, highlighting the therapeutic potential of 9H-carbazole-based compounds in treating infections (Salih et al., 2016). Additionally, certain 9H-carbazole derivatives have shown cytotoxic activities against cancer cell lines, indicating their potential use in cancer therapy (Caruso et al., 2012).

Material Science and Optoelectronics

In the field of material science and optoelectronics, 9H-carbazol-3-ol derivatives have been utilized as building blocks for developing novel materials with high triplet energy, suitable for use as host materials in blue phosphorescent organic light-emitting diodes (OLEDs). Such materials demonstrate high glass transition temperatures, thermal stability, and are characterized by their ability to achieve high device efficiencies and brightness in OLED applications (Tsai et al., 2009).

Fluorescence Sensing

Furthermore, 9H-carbazol-3-ol derivatives have been explored for their fluorescence sensing characteristics, especially in environmental protection, biosensing, and toxins detection. Novel polyaniline derivatives have been prepared to demonstrate excellent fluorescence properties in detecting both acids and amines, expanding the application scope of these materials in multi-functional chemosensors (Qian et al., 2019).

Safety And Hazards

9H-Carbazol-3-ol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

The future directions of 9H-Carbazol-3-ol research could involve further exploration of its pharmacological applications, given its broad range of action . Additionally, the biotransformation of 9H-Carbazol-3-ol by bacteria could be further investigated to enhance the yield of the compound .

properties

IUPAC Name

9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXHZSORLSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224387
Record name 3-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-3-ol

CAS RN

7384-07-8
Record name 3-Hydroxycarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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